molecular formula C12H26BrNO2Si B8212591 2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate

2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate

Cat. No.: B8212591
M. Wt: 324.33 g/mol
InChI Key: XJSOHJYWUTZXST-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate is an organosilicon compound that features a carbamate functional group. This compound is of interest due to its unique structural properties, which include a trimethylsilyl group and a bromohexyl chain. These features make it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate typically involves the following steps:

    Formation of 2-(Trimethylsilyl)ethanol: This can be achieved by reacting trimethylsilyl chloride with ethanol in the presence of a base such as sodium hydride.

    Preparation of 6-Bromohexyl Isocyanate: This intermediate can be synthesized by reacting 6-bromohexanol with phosgene or triphosgene in the presence of a base.

    Coupling Reaction: The final step involves the reaction of 2-(Trimethylsilyl)ethanol with 6-bromohexyl isocyanate to form this compound. This reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The carbamate group can be oxidized to form urea derivatives.

    Reduction: The bromo group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted carbamates.

    Oxidation: Formation of urea derivatives.

    Reduction: Formation of hexylcarbamate.

Scientific Research Applications

2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the preparation of silicon-containing polymers and materials.

    Biological Studies: It can be used as a probe or reagent in biochemical assays.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the carbamate group can be transformed into urea derivatives through the addition of oxygen atoms.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethyl (6-chlorohexyl)carbamate: Similar structure but with a chloro group instead of a bromo group.

    2-(Trimethylsilyl)ethyl (6-iodohexyl)carbamate: Similar structure but with an iodo group instead of a bromo group.

    2-(Trimethylsilyl)ethyl (6-fluorohexyl)carbamate: Similar structure but with a fluoro group instead of a bromo group.

Uniqueness

2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate is unique due to the presence of the bromo group, which is more reactive in nucleophilic substitution reactions compared to chloro or fluoro groups

Properties

IUPAC Name

2-trimethylsilylethyl N-(6-bromohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BrNO2Si/c1-17(2,3)11-10-16-12(15)14-9-7-5-4-6-8-13/h4-11H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSOHJYWUTZXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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